1-(2-(Cyclohexyloxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide
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Overview
Description
Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the ethyl group: This can be done through an alkylation reaction using ethyl halides.
Formation of the cyclohexyloxyethyl group: This step involves the reaction of cyclohexanol with ethylene oxide, followed by attachment to the piperidine ring.
Final assembly: The final step involves the esterification of the carboxylate group with ethyl alcohol and the formation of the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol derivatives: Compounds with similar cyclohexyloxyethyl groups.
Piperidine derivatives: Compounds with similar piperidine rings and phenyl groups.
Ethyl esters: Compounds with similar ethyl ester functional groups.
Uniqueness
Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
102945-47-1 |
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Molecular Formula |
C22H34BrNO3 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C22H33NO3.BrH/c1-2-25-21(24)22(19-9-5-3-6-10-19)13-15-23(16-14-22)17-18-26-20-11-7-4-8-12-20;/h3,5-6,9-10,20H,2,4,7-8,11-18H2,1H3;1H |
InChI Key |
LNVBJSRWKZIZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCOC2CCCCC2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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